molecular formula C15H17NO4 B6431447 6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one CAS No. 845804-04-8

6-hydroxy-7-methyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one

Cat. No.: B6431447
CAS No.: 845804-04-8
M. Wt: 275.30 g/mol
InChI Key: RHRLUMFHXZLPBA-UHFFFAOYSA-N
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Description

Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . More than 1300 coumarin derivatives have been identified .


Synthesis Analysis

The synthesis of coumarins has been a topic of interest for many organic and pharmaceutical chemists . One common method is the Pechmann coumarin synthesis, which involves the reaction of phenols with β-ketoesters in the presence of a Lewis acid .


Molecular Structure Analysis

The molecular structure of coumarins is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific coumarin derivative would depend on its exact structure .

Mechanism of Action

The mechanism of action of coumarins can also vary widely depending on the specific derivative and its biological target. For example, some coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors activities .

Safety and Hazards

The safety and hazards associated with a specific coumarin derivative would depend on its exact structure and use .

Future Directions

Given the wide range of biological activities exhibited by coumarin derivatives, there is considerable interest in developing new synthetic routes and exploring their potential applications .

Properties

IUPAC Name

6-hydroxy-7-methyl-4-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-10-6-14-12(8-13(10)17)11(7-15(18)20-14)9-16-2-4-19-5-3-16/h6-8,17H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRLUMFHXZLPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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